molecular formula C8H5BrS2 B13144045 4-Bromo-2-thiophen-3-ylthiophene CAS No. 105124-99-0

4-Bromo-2-thiophen-3-ylthiophene

Cat. No.: B13144045
CAS No.: 105124-99-0
M. Wt: 245.2 g/mol
InChI Key: OVFYCHJDUISQTN-UHFFFAOYSA-N
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Description

4-Bromo-2,3’-bithiophene is an organic compound that belongs to the class of bithiophenes, which are heterocyclic compounds containing two thiophene rings. Thiophenes are five-membered rings with one sulfur atom. The presence of a bromine atom at the 4-position of one of the thiophene rings makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,3’-bithiophene typically involves the bromination of 2,3’-bithiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) at room temperature. This reaction yields 4-bromo-2,3’-bithiophene in good yields .

Industrial Production Methods

Industrial production methods for 4-bromo-2,3’-bithiophene are similar to laboratory-scale methods but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3’-bithiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Organometallic Reagents: Used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted bithiophenes and polymers that have applications in electronic and optoelectronic devices .

Scientific Research Applications

4-Bromo-2,3’-bithiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2,3’-bithiophene in various applications depends on its chemical structure. In electronic applications, its conjugated system allows for efficient charge transport. In biological systems, it may interact with specific molecular targets, although detailed mechanisms are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-hexylthiophene
  • 5-Bromo-2,2’-bithiophene
  • 2,2’:5’,2’'-terthiophene

Uniqueness

4-Bromo-2,3’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of advanced materials for electronic applications .

Properties

CAS No.

105124-99-0

Molecular Formula

C8H5BrS2

Molecular Weight

245.2 g/mol

IUPAC Name

4-bromo-2-thiophen-3-ylthiophene

InChI

InChI=1S/C8H5BrS2/c9-7-3-8(11-5-7)6-1-2-10-4-6/h1-5H

InChI Key

OVFYCHJDUISQTN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=CS2)Br

Origin of Product

United States

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